molecular formula C13H20N2O4 B6247766 tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 2156656-88-9

tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B6247766
CAS No.: 2156656-88-9
M. Wt: 268.3
InChI Key:
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Description

tert-Butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate: is a complex organic compound with the molecular formula C13H20N2O4 It is characterized by a spirocyclic structure that includes an oxa-diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2156656-88-9

Molecular Formula

C13H20N2O4

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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